3,4-diamino-2H-chromen-2-one
CAS No.: 38464-23-2
Cat. No.: VC21296763
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38464-23-2 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 3,4-diaminochromen-2-one |
| Standard InChI | InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,10-11H2 |
| Standard InChI Key | BBVQKTUQIJKCAD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N |
Introduction
Chemical Structure and Properties
Molecular Structure
3,4-diamino-2H-chromen-2-one features the characteristic coumarin scaffold with amino (-NH₂) groups at positions 3 and 4. The coumarin core itself comprises a benzene ring fused with an α,β-unsaturated lactone (2-pyrone) ring. The lactone functionality includes a carbonyl group at position 2, which contributes significantly to the compound's chemical reactivity and biological properties.
The presence of amino groups at positions 3 and 4 creates a region of high electron density due to the electron-donating nature of these substituents. This electronic arrangement influences the reactivity, spectroscopic properties, and potential biological activities of the compound. The amino groups can participate in hydrogen bonding both as donors and acceptors, affecting the compound's solubility and interactions with biological macromolecules.
Electronic Properties
The electronic structure of 3,4-diamino-2H-chromen-2-one is significantly influenced by the presence of the two amino groups. As electron-donating groups, the amino substituents increase electron density in the pyrone ring, affecting various properties including:
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Absorption characteristics in UV-visible spectroscopy
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Fluorescence properties
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Reactivity patterns, particularly toward electrophiles
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Acid-base behavior
The compound would likely exhibit interesting fluorescence properties, as many amino-coumarins are known fluorophores. This characteristic could be valuable for applications in fluorescent probes and sensors for biological or environmental analysis.
Synthesis Methods
Nitration-Reduction Approach
One of the most probable synthetic routes would involve the nitration of coumarin followed by reduction of the nitro groups:
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Nitration of the coumarin core structure to form a dinitro intermediate (3,4-dinitro-2H-chromen-2-one)
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Reduction of the nitro groups to amino groups
This approach is supported by research on similar compounds, as seen in the synthesis of various nitro- and amino-coumarin derivatives . The nitration step typically employs nitric acid in the presence of sulfuric acid under controlled temperature conditions. The temperature of this reaction is critical for directing the nitro group to the desired positions on the coumarin ring .
The subsequent reduction of nitro groups to amino groups could be accomplished using reducing agents such as iron in glacial acetic acid, as described for similar transformations . Alternative reducing agents might include hydrogen with palladium catalysts or tin(II) chloride.
Direct Construction Approach
An alternative synthetic strategy might involve the direct construction of the coumarin scaffold with the amino groups already incorporated. This could potentially employ:
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Pechmann condensation using appropriately substituted phenols and β-ketoesters
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Perkin reaction modifications
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Knoevenagel condensation approaches
Synthetic Challenges
The synthesis of 3,4-diamino-2H-chromen-2-one presents several challenges that would need to be addressed:
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Regioselectivity in the nitration step to ensure the correct positioning of nitro groups
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Preservation of the lactone functionality during the reduction step
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Purification of the final product from isomeric byproducts and unreacted materials
Table 1: Potential Synthetic Routes for 3,4-Diamino-2H-Chromen-2-One
| Synthetic Approach | Key Intermediates | Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Nitration-Reduction | 3,4-dinitro-2H-chromen-2-one | HNO₃/H₂SO₄; Fe/AcOH | Established methodology; Potential for high yield | Regioselectivity concerns; Possible side reactions |
| Pechmann Condensation | Substituted catechol; β-ketoester with amino functionality | Acid catalyst (H₂SO₄ or ZnCl₂) | Direct incorporation of amino groups | Limited availability of starting materials; Possible cyclization issues |
| Perkin Reaction Modification | o-aminohydroxybenzaldehyde; N-acetylglycine | Acetic anhydride; Sodium acetate | One-pot synthesis potential | Control of regioselectivity; Multiple steps |
Chemical Reactivity
The reactivity of 3,4-diamino-2H-chromen-2-one would be largely governed by the amino groups and the lactone functionality. Drawing from information on related compounds, several reaction types can be anticipated.
Reactions of Amino Groups
Both amino groups in 3,4-diamino-2H-chromen-2-one would exhibit nucleophilic character, enabling participation in various reactions:
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Acylation reactions with acid chlorides or anhydrides to form amide derivatives
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Alkylation reactions with alkyl halides to form N-alkylated products
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Condensation reactions with aldehydes or ketones to form Schiff bases
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Diazotization reactions to form diazonium salts, which can undergo further transformations
The reactivity of the two amino groups might differ due to their distinct electronic environments, potentially allowing selective functionalization.
Reactions Involving the Lactone Group
The lactone functionality in the coumarin core contributes to the compound's reactivity:
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Nucleophilic attack at the carbonyl carbon, potentially leading to ring-opening under basic conditions
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Participation in coordination with metal ions through the carbonyl oxygen
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Influence on the reactivity of adjacent positions through electronic effects
Redox Behavior
The amino groups in 3,4-diamino-2H-chromen-2-one could participate in oxidation reactions:
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Oxidation to nitroso or nitro compounds
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Formation of azo compounds through diazotization followed by coupling reactions
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Oxidative coupling reactions
Similar to related compounds like 4-amino-3-nitro-2H-chromen-2-one, 3,4-diamino-2H-chromen-2-one would likely form coordination compounds with metal ions through the amino groups and the carbonyl oxygen of the lactone ring.
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition | Other Activities |
|---|---|---|---|---|
| 3,4-diamino-2H-chromen-2-one | Predicted moderate to high | Predicted moderate | Potential kinase inhibition | Potential anti-inflammatory, antioxidant |
| 4-amino-3-nitro-2H-chromen-2-one | Demonstrated | Demonstrated cytotoxicity | Not specifically reported | Not specifically reported |
| 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one | Not specifically reported | Not specifically reported | Not specifically reported | Not specifically reported |
| 2-imino-2H-chromen derivatives | Not specifically reported | Evaluated against cancer cell lines | Not specifically reported | Not specifically reported |
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of 3,4-diamino-2H-chromen-2-one would be expected to show characteristic absorption bands:
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N-H stretching vibrations for the primary amino groups: 3300-3500 cm⁻¹
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C=O stretching of the lactone carbonyl: approximately 1700-1750 cm⁻¹
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C=C stretching vibrations: 1600-1650 cm⁻¹
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N-H bending vibrations: 1550-1650 cm⁻¹
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C-O stretching: 1200-1300 cm⁻¹
These predictions are supported by IR data from related compounds, such as amino-coumarin derivatives discussed in the literature .
¹H NMR
The ¹H NMR spectrum of 3,4-diamino-2H-chromen-2-one would likely show:
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Signals for aromatic protons in the benzene ring (approximately δ 7.0-8.0 ppm)
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Signals for the NH₂ protons (approximately δ 4.0-6.0 ppm)
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Absence of signals for positions 3 and 4, confirming substitution at these positions
¹³C NMR
The ¹³C NMR spectrum would be expected to show:
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Signal for the lactone carbonyl carbon (approximately δ 160-170 ppm)
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Signals for carbons bearing amino groups at positions 3 and 4 (likely at distinctive chemical shifts)
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Signals for the remaining aromatic and pyrone ring carbons (approximately δ 110-150 ppm)
UV-Visible Spectroscopy
The UV-Visible spectrum would likely show:
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Absorption bands corresponding to π→π* transitions in the aromatic and pyrone systems
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Bathochromic shifts compared to unsubstituted coumarin due to the electron-donating amino groups
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Potential for interesting fluorescence properties, as commonly observed with amino-coumarins
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak corresponding to the molecular weight of 3,4-diamino-2H-chromen-2-one
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Fragmentation patterns potentially involving loss of NH₂, NH₃, CO, and other characteristic fragments of the coumarin core
Table 3: Predicted Spectroscopic Data for 3,4-Diamino-2H-Chromen-2-One
| Spectroscopic Method | Expected Features | Approximate Values |
|---|---|---|
| IR | N-H stretching (amino) | 3300-3500 cm⁻¹ |
| IR | C=O stretching (lactone) | 1700-1750 cm⁻¹ |
| IR | C=C stretching | 1600-1650 cm⁻¹ |
| IR | N-H bending | 1550-1650 cm⁻¹ |
| ¹H NMR | Aromatic protons | δ 7.0-8.0 ppm |
| ¹H NMR | NH₂ protons | δ 4.0-6.0 ppm |
| ¹³C NMR | Lactone carbonyl | δ 160-170 ppm |
| ¹³C NMR | C-NH₂ carbons | δ 120-140 ppm |
| UV-Vis | π→π* transitions | 300-350 nm |
Comparison with Related Compounds
Structural Comparison
3,4-diamino-2H-chromen-2-one can be compared with several related coumarin derivatives to understand its distinctive features:
Comparison with 4-Amino-3-nitro-2H-chromen-2-one
4-amino-3-nitro-2H-chromen-2-one features an amino group at position 4 and a nitro group at position 3. The key differences include:
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Electronic effects: 3,4-diamino-2H-chromen-2-one has electron-donating groups at both positions, while 4-amino-3-nitro-2H-chromen-2-one has an electron-donating group at position 4 and an electron-withdrawing group at position 3.
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Reactivity: The nitro group in 4-amino-3-nitro-2H-chromen-2-one can be reduced to an amino group using reducing agents, potentially providing a synthetic route to 3,4-diamino-2H-chromen-2-one.
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Biological activity: The difference in electronic distribution would likely result in different biological activity profiles, though both compounds might share some common activities.
Comparison with Other Disubstituted Coumarins
Other disubstituted coumarins, such as 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one and 3-acetyl-6-hydroxy-2H-chromen-2-one , differ from 3,4-diamino-2H-chromen-2-one in the nature and position of substituents:
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4,7-dimethyl-3,6-dinitro-2H-chromen-2-one has electron-withdrawing nitro groups at positions 3 and 6, and electron-donating methyl groups at positions 4 and 7 .
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3-acetyl-6-hydroxy-2H-chromen-2-one has an electron-withdrawing acetyl group at position 3 and an electron-donating hydroxy group at position 6 .
These differences in substitution patterns result in distinct electronic distributions, affecting chemical reactivity, spectroscopic properties, and biological activities.
Functional Comparison
The functional comparison of 3,4-diamino-2H-chromen-2-one with related compounds highlights the unique properties conferred by the 3,4-diamino substitution pattern:
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Reactivity: The presence of two amino groups provides multiple sites for chemical modification, enabling the synthesis of various derivatives through selective functionalization.
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Spectroscopic properties: The dual amino substitution pattern would likely result in distinctive spectroscopic characteristics, particularly in UV-visible and fluorescence spectroscopy.
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Biological activity: The unique electronic distribution created by the 3,4-diamino substitution pattern would likely result in a specific profile of biological activities, potentially different from other disubstituted coumarins.
Table 4: Comparison of 3,4-Diamino-2H-Chromen-2-One with Related Compounds
| Compound | Substituents | Electronic Effects | Anticipated Relative Solubility in Water | Potential Applications |
|---|---|---|---|---|
| 3,4-diamino-2H-chromen-2-one | 3-NH₂, 4-NH₂ | Electron-donating at both positions | Moderate | Pharmaceutical, fluorescent probes, synthetic intermediate |
| 4-amino-3-nitro-2H-chromen-2-one | 3-NO₂, 4-NH₂ | Mixed effects | Lower | Antimicrobial, anticancer agents |
| 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one | 3-NO₂, 4-CH₃, 6-NO₂, 7-CH₃ | Mixed effects | Low | Not specifically reported |
| 3-acetyl-6-hydroxy-2H-chromen-2-one | 3-COCH₃, 6-OH | Mixed effects | Moderate | Not specifically reported |
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